molecular formula C22H28O4SSi B050335 (2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl acetate CAS No. 202532-88-5

(2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl acetate

Cat. No. B050335
M. Wt: 416.6 g/mol
InChI Key: DAQRHEIFQFYAOZ-LBAQZLPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl acetate, also known as TBDPS-protected 2-mercaptoethanol, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas.

Mechanism Of Action

The mechanism of action of (2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl acetateted 2-mercaptoethanol is not fully understood. However, it is believed that the compound acts as a protecting group by forming a stable covalent bond with the thiol group, preventing unwanted reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of (2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl acetateted 2-mercaptoethanol. However, studies have shown that the compound is non-toxic and does not have any significant effects on cell viability.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl acetateted 2-mercaptoethanol is its stability. The compound can be stored for extended periods without degradation, making it ideal for use in long-term experiments. Additionally, the compound is easy to handle and has a high yield during synthesis.
However, there are also some limitations associated with the use of (2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl acetateted 2-mercaptoethanol. The compound is relatively expensive, which may limit its use in some research areas. Additionally, the synthesis process can be time-consuming and requires specialized equipment.

Future Directions

There are several future directions for the use of (2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl acetateted 2-mercaptoethanol in scientific research. One potential area of application is in the synthesis of novel peptides and proteins with specific thiol-containing amino acids. Additionally, the compound could be used in the preparation of new materials with potential applications in drug delivery and imaging.
Conclusion:
In conclusion, (2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl acetateted 2-mercaptoethanol is a valuable compound in scientific research due to its potential applications in various research areas. The compound's stability, ease of handling, and high yield during synthesis make it an attractive option for use in long-term experiments. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of (2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl acetateted 2-mercaptoethanol involves the reaction of 2-mercaptoethanol with TBDPS chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the desired compound. This method has been widely used in research laboratories and has been reported in various scientific journals.

Scientific Research Applications

(2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl acetateted 2-mercaptoethanol has been extensively used in scientific research as a protecting group for thiol-containing molecules. This compound is particularly useful in the synthesis of peptides and proteins, where the thiol group needs to be protected during the synthesis process to prevent unwanted reactions. (2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl acetateted 2-mercaptoethanol has also been used in the preparation of gold nanoparticles, which have potential applications in drug delivery and imaging.

properties

CAS RN

202532-88-5

Product Name

(2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl acetate

Molecular Formula

C22H28O4SSi

Molecular Weight

416.6 g/mol

IUPAC Name

[(2S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl] acetate

InChI

InChI=1S/C22H28O4SSi/c1-17(23)25-20-16-27-21(26-20)15-24-28(22(2,3)4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,20-21H,15-16H2,1-4H3/t20?,21-/m0/s1

InChI Key

DAQRHEIFQFYAOZ-LBAQZLPGSA-N

Isomeric SMILES

CC(=O)OC1CS[C@H](O1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

SMILES

CC(=O)OC1CSC(O1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Canonical SMILES

CC(=O)OC1CSC(O1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

synonyms

2-(tert-Butyldiphenylsilyl​oxy)​methyl​-5-​acetoxy-1,​3-oxathiolane

Origin of Product

United States

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